An In-depth Technical Guide to N-(6-Aminohexyl)maleimide Hydrochloride: Properties, Structure, and Applications in Bioconjugation
An In-depth Technical Guide to N-(6-Aminohexyl)maleimide Hydrochloride: Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
N-(6-Aminohexyl)maleimide hydrochloride is a versatile chemical reagent that bridges the gap between molecules, enabling the creation of complex, functional bioconjugates. Its utility stems from its bifunctional nature, possessing a thiol-reactive maleimide group and a primary amine.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| Synonyms | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione hydrochloride | [1][2] |
| CAS Number | 75238-09-4 | [1][2] |
| Molecular Formula | C₁₀H₁₇ClN₂O₂ | [3] |
| Molecular Weight | 232.71 g/mol | |
| Appearance | White to light yellow powder or crystals | [1][2] |
| Melting Point | 171.0 to 175.0 °C | [2] |
| Purity | >98.0% (typically analyzed by HPLC) | [2] |
| Storage Conditions | Store at -20°C under an inert gas like argon, protected from moisture and light.[4] |
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous buffers, a critical feature for its use in biological applications.[3]
Chemical Structure
The structure of N-(6-Aminohexyl)maleimide hydrochloride is defined by three key components: the maleimide ring, the hexyl spacer, and the terminal primary amine (as a hydrochloride salt).
Caption: Chemical structure of N-(6-Aminohexyl)maleimide hydrochloride.
The Cornerstone of Bioconjugation: The Maleimide-Thiol Reaction
The primary utility of N-(6-Aminohexyl)maleimide hydrochloride lies in the specific and efficient reaction of its maleimide group with sulfhydryl (thiol) groups, predominantly found on cysteine residues within proteins and peptides.[][6] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the molecules.[7][8]
Reaction Mechanism and Causality
The maleimide-thiol reaction is highly chemoselective within a specific pH range.[7] The underlying principle is the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring.
Caption: The Maleimide-Thiol Conjugation Reaction.
Expertise in Action: The Criticality of pH Control
The recommended pH range of 6.5 to 7.5 for maleimide-thiol conjugation is a carefully chosen compromise.[9] Here's the causality:
-
Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, as the thiol group (-SH) remains largely protonated. This significantly slows down the rate of the desired conjugation reaction.
-
Above pH 7.5: While the concentration of the thiolate anion increases, a competing and undesirable side reaction, the hydrolysis of the maleimide ring, accelerates significantly.[9] Hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, rendering the crosslinker useless for conjugation.[9]
At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[9]
Stability of the Thioether Linkage: A Point of Consideration
While the thioether bond formed is generally stable, it's crucial to understand that the initial succinimide thioether adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[10][11] This is particularly relevant in vivo where high concentrations of small-molecule thiols like glutathione can facilitate this exchange.[11]
Furthermore, the succinimide ring itself is susceptible to hydrolysis over time, which can introduce heterogeneity into the bioconjugate population.[12][13] This hydrolysis can be catalyzed by certain agents and is influenced by the local microenvironment of the protein.[12][13] Interestingly, while hydrolysis of the unreacted maleimide is detrimental, post-conjugation hydrolysis of the succinimide ring can be beneficial, as the resulting ring-opened structure is more stable and less prone to the retro-Michael reaction.[14][15]
Applications in Research and Drug Development
The unique properties of N-(6-Aminohexyl)maleimide hydrochloride make it an invaluable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): This is a cornerstone application where the maleimide group links a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[][7][10] The hexylamino group can be used to attach the drug molecule.
-
Protein Labeling: Researchers use this crosslinker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.[6][7]
-
Surface Functionalization: It is used to immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays.[7]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with built-in checks and considerations to ensure successful conjugation.
Protocol 1: General Protein-Thiol Conjugation
This protocol outlines the fundamental steps for conjugating N-(6-Aminohexyl)maleimide hydrochloride to a protein containing accessible cysteine residues.
Materials:
-
Protein with free thiol groups in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5).
-
N-(6-Aminohexyl)maleimide hydrochloride.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction buffer (e.g., PBS, pH 7.0-7.5).
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Desalting column for purification.
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Immediately remove the reducing agent using a desalting column, as it will react with the maleimide.
-
Maleimide Stock Solution Preparation: Dissolve N-(6-Aminohexyl)maleimide hydrochloride in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM). It is crucial to prepare this solution fresh and avoid aqueous stock solutions for long-term storage to prevent hydrolysis.[9]
-
Conjugation Reaction:
-
Quenching: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted maleimide and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy (to determine the degree of labeling if the tag has a chromophore), and mass spectrometry.
Caption: Experimental workflow for protein-thiol conjugation.
Safety and Handling
N-(6-Aminohexyl)maleimide hydrochloride is classified as a skin and eye irritant.[4]
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][16]
-
First Aid:
Conclusion
N-(6-Aminohexyl)maleimide hydrochloride is a powerful and versatile tool in the bioconjugation toolbox. Its reliable and selective reactivity with thiols has cemented its role in the development of advanced therapeutics like ADCs and sophisticated research reagents. A thorough understanding of its chemical properties, the nuances of the maleimide-thiol reaction, and careful optimization of reaction conditions are paramount to harnessing its full potential. By following well-designed and self-validating protocols, researchers can confidently employ this crosslinker to forge novel molecular constructs that drive innovation in medicine and the life sciences.
References
-
Rainey, M. A., & Raines, R. T. (2010). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science, 19(9), 1823-1828. Retrieved from [Link]
-
Alves, B., Barbas, C. F., & Bernardes, G. J. L. (2018). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 24(72), 19134-19145. Retrieved from [Link]
-
Patterson, J. T., Asano, S., & Barbas, C. F. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2416-2422. Retrieved from [Link]
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. Retrieved from [Link]
-
Baker, J. R., & Chudasama, V. (2016). Minireview: Self-hydrolysing maleimides. UCL Discovery. Retrieved from [Link]
-
Raines, R. T. (2011). Catalysis of imido group hydrolysis in a maleimide conjugate. ResearchGate. Retrieved from [Link]
-
Kubitz, L., et al. (2021). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Angewandte Chemie International Edition, 60(19), 10833-10839. Retrieved from [Link]
-
Helmer, R., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(26), 7673-7677. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of N-(6-Aminohexyl)maleimide in Bioconjugation. Retrieved from [Link]
-
St-Pierre, J. P., et al. (2017). Bioorthogonal protein-DNA conjugation methods for force spectroscopy. Scientific Reports, 7, 4396. Retrieved from [Link]
-
Gout, E., et al. (2020). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 31(5), 1225-1246. Retrieved from [Link]
-
Wall, A., et al. (2020). One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv. Retrieved from [Link]
-
AxisPharm. (n.d.). N-(6-Aminohexyl)maleimide TFA salt. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-Aminohexyl)-phthalimide HCl. Retrieved from [Link]
-
Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(36), 9943-9948. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Retrieved from [Link]
-
Hermanson, G. T. (2013). Advances in Bioconjugation. Bioconjugate Chemistry, 24(9), 1475-1483. Retrieved from [Link]
-
Creative Biolabs. (n.d.). N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker. Retrieved from [Link]
-
G, S. R., & Sumerlin, B. S. (2011). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. Retrieved from [Link]
Sources
- 1. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Buy N-(6-Aminohexyl)-phthalimide HCl [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. fishersci.com [fishersci.com]
